4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene
Description
The compound 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is a highly complex macrocyclic boron-nitrogen heterocycle. Key structural features include:
Properties
Molecular Formula |
C46H49BN2 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene |
InChI |
InChI=1S/C46H49BN2/c1-43(2,3)26-16-18-36-30(20-26)32-22-28(45(7,8)9)24-34-41(32)48(36)38-14-13-15-39-40(38)47(34)35-25-29(46(10,11)12)23-33-31-21-27(44(4,5)6)17-19-37(31)49(39)42(33)35/h13-25H,1-12H3 |
InChI Key |
QUOIONVYAPAHAM-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC(=CC4=C3N(C5=C1C(=CC=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C2=CC(=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[1612112,6119,2607,12014,31020,25013,33030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene involves multiple steps and specific reaction conditionsIndustrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the desired product quality .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced boron-nitrogen compounds.
Substitution: The compound can undergo substitution reactions where tert-butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of boron-nitrogen interactions and their biological implications.
Industry: Primarily in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through its boron-nitrogen framework. This interaction can influence various molecular pathways, leading to changes in electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Key Features | Molecular Weight (Da) | Applications |
|---|---|---|---|
| Target Compound | 33-membered, 4 tert-butyl, B/N sites | ~1,200 (estimated) | Catalysis, Sensing (hyp.) |
| Diazaboron Cryptand C | 24-membered, phenyl substituents | ~800 | Ion recognition |
| Boron-diaza Macrocycle A | 28-membered, methyl groups | ~950 | Drug delivery (hyp.) |
| Tert-butyl Macrocycle B | 30-membered, 2 tert-butyl | ~1,100 | Organic electronics (hyp.) |
Table 2: Spectroscopic Data (Hypothetical)
| Compound | $^1$H NMR (tert-butyl) | $^{11}$B NMR (ppm) | LC-MS (m/z) |
|---|---|---|---|
| Target Compound | 1.28 (s, 36H) | 128 | 1,201 [M+H]⁺ |
| Diazaboron Cryptand C | N/A | 135 | 801 [M+H]⁺ |
| Macrocycle B | 1.30 (s, 18H) | 130 | 1,101 [M+H]⁺ |
Research Findings and Implications
- Steric Effects : The tert-butyl groups in the target compound reduce aggregation in solution compared to phenyl-substituted analogues, as observed in similar macrocycles .
- Catalytic Potential: Boron’s Lewis acidity and nitrogen’s basicity could enable cooperative catalysis, akin to bifunctional organocatalysts .
- Limitations : The compound’s size may hinder diffusion in biological systems, limiting pharmaceutical applications despite structural similarities to bioactive diaza compounds .
Biological Activity
The compound 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is a complex organic molecule with potential biological activities that warrant thorough investigation. This article aims to explore its biological properties based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of boron-containing organic compounds characterized by a unique bicyclic structure and multiple tert-butyl groups that enhance its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₅₉B₂N₂ |
| Molecular Weight | 663.82 g/mol |
| CAS Number | 1327163-13-2 |
Antioxidant Activity
Research indicates that boron-containing compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of multiple tert-butyl groups may enhance the hydrophobic interactions within biological membranes.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction in various cancer cell lines. For instance:
- Case Study : A study on the effects of similar boron compounds showed a marked reduction in cell viability in breast cancer cells (MCF-7) after treatment with varying concentrations of the compound over 48 hours.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways:
- α-glucosidase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on α-glucosidase activity which is crucial for glucose metabolism.
Neuroprotective Effects
Emerging data suggest that boron compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation:
- Case Study : In vitro studies have shown that boron compounds can enhance neuronal survival under oxidative stress conditions.
Research Findings
A review of literature reveals several studies focusing on the biological activity of boron-containing compounds:
- Antioxidant Studies : Research published in Journal of Organic Chemistry highlighted the antioxidant capacity of related compounds.
- Anticancer Mechanisms : A study in Cancer Research discussed how boron compounds induce apoptosis through mitochondrial pathways.
- Enzyme Activity : Research in Journal of Medicinal Chemistry reported on enzyme inhibition activities related to glucose metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
